molecular formula C7H14N2O B1205763 N-Nitrosoheptamethyleneimine CAS No. 20917-49-1

N-Nitrosoheptamethyleneimine

Cat. No. B1205763
CAS RN: 20917-49-1
M. Wt: 142.2 g/mol
InChI Key: RCFKQVLHWYOSFF-UHFFFAOYSA-N
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Description

N-Nitrosoheptamethyleneimine is an organic compound with the molecular formula C7H14N2O . It is also known as Heptamethylenenitrosamine . The compound is yellow in color and comes in the form of crystalline lumps .


Molecular Structure Analysis

N-Nitrosoheptamethyleneimine has a molecular weight of 142.20 g/mol . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 eight-membered ring, and 1 N-nitroso group (aliphatic) .

Scientific Research Applications

Cancer Research: Lung Carcinogenesis

N-Nitrosoheptamethyleneimine: has been studied for its role in inducing lung cancer. Research conducted on rats demonstrated that chronic respiratory infection can enhance the neoplastic response of the lungs to this systemic carcinogen . The compound was administered in drinking water for 22 weeks, leading to a significant incidence of lung neoplasms, particularly in the presence of respiratory infection .

Genotoxicity Studies

The genotoxic potential of N-Nitrosoheptamethyleneimine has been evaluated in rabbit lung cells. It was found that the compound did not activate bacterial mutagens but did increase unscheduled DNA synthesis in Clara cells, indicating its genotoxicity in the rabbit lung and suggesting that Clara cells are involved in its metabolic activation .

Pathogen-Free Animal Model Development

N-Nitrosoheptamethyleneimine: has been used in experiments to understand the impact of the normal microbial flora on tumor induction. Studies involving germfree and specific-pathogen-free (SPF) rats have provided insights into the role of pathogenic organisms and the normal flora in lung cancer pathogenicity .

Respiratory Infection Research

The enhancement of lung cancer by N-Nitrosoheptamethyleneimine in the presence of chronic respiratory infection has been a subject of study. This research has implications for understanding how environmental factors and infections can influence the development of lung cancer .

Chemical Carcinogenesis

The compound’s role as a systemic carcinogen has been explored to understand the mechanisms of chemical carcinogenesis. The findings from studies using N-Nitrosoheptamethyleneimine contribute to the broader knowledge of how nitrosamines can lead to cancer development .

Metabolic Activation Research

Investigations into the metabolic activation of N-Nitrosoheptamethyleneimine and its genotoxic effects in lung cells have provided valuable data on how certain cells, like Clara cells, are involved in the activation of carcinogenic compounds .

properties

IUPAC Name

1-nitrosoazocane
Source PubChem
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InChI

InChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFKQVLHWYOSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021039
Record name Nitrosoheptamethyleneimine
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Molecular Weight

142.20 g/mol
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Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosoheptamethyleneimine
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Product Name

N-Nitrosoheptamethyleneimine

CAS RN

20917-49-1
Record name N-Nitrosoheptamethyleneimine
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Record name N-Nitrosoheptamethyleneimine
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Record name Nitrosoheptamethyleneimine
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Record name N-Nitrosoheptamethyleneimine
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Record name N-NITROSOAZACYCLOOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target organ for N-Nitrosoheptamethyleneimine (N-nitrosoheptamethyleneimine) carcinogenicity in rats, and how does this compare to other species?

A1: N-nitrosoheptamethyleneimine primarily induces squamous cell carcinomas in the lungs of rats. [, ] This differs from its effects in European hamsters, where it primarily targets the respiratory tract, causing nasal cavity tumors and pulmonary neoplasms. [, ] This suggests species-specific differences in N-nitrosoheptamethyleneimine metabolism and/or target cell susceptibility.

Q2: How does the route of administration affect the carcinogenicity of N-nitrosoheptamethyleneimine in rats?

A2: Studies show that while a single large dose of N-nitrosoheptamethyleneimine administered intragastrically leads to acute liver necrosis, chronic administration through drinking water primarily induces lung and esophageal tumors. [] This difference highlights the importance of chronic exposure for N-nitrosoheptamethyleneimine's carcinogenic effects in specific target organs.

Q3: Does N-nitrosoheptamethyleneimine exposure lead to preneoplastic lesions?

A3: Yes, N-nitrosoheptamethyleneimine can induce a range of preneoplastic lesions, including hyperplasia and squamous metaplasia, in the respiratory tract of rats. [, , ] These lesions often precede the development of squamous cell carcinomas and may serve as early markers of N-nitrosoheptamethyleneimine-induced carcinogenesis.

Q4: Can the carcinogenic effects of N-nitrosoheptamethyleneimine be enhanced by other agents?

A4: Yes, studies show a synergistic effect between N-nitrosoheptamethyleneimine and chrysotile asbestos fibers in inducing lung tumors in rats. [, , ] This suggests that exposure to both agents may significantly increase the risk of lung cancer compared to exposure to either agent alone. Similarly, an apparent synergy has been observed between N-nitrosoheptamethyleneimine and cadmium in the presence of crocidolite asbestos. []

Q5: What is the role of tracheal transplants in studying N-nitrosoheptamethyleneimine carcinogenicity?

A5: Tracheal transplants have been utilized to study the development of N-nitrosoheptamethyleneimine-induced tumors in a controlled environment. [, ] This approach allows researchers to isolate the effects of the carcinogen on the target tissue while eliminating potential systemic influences.

Q6: Does N-nitrosoheptamethyleneimine exposure lead to detectable changes in cell behavior?

A6: Yes, exposure to N-nitrosoheptamethyleneimine has been shown to induce epithelial cells with altered growth characteristics in rats. [] These cells exhibit the ability to form proliferative epithelial foci in vitro, which can be subcultured and may represent early stages of neoplastic transformation.

Q7: What urinary metabolites are associated with N-nitrosoheptamethyleneimine exposure?

A7: A key urinary metabolite of N-nitrosoheptamethyleneimine is pimelic acid. [, ] The excretion of pimelic acid suggests a specific metabolic pathway for N-nitrosoheptamethyleneimine involving ring cleavage. Additionally, hydroxy and ketone derivatives of N-nitrosoheptamethyleneimine have also been detected in the urine. []

Q8: Can you elaborate on the differences in N-nitrosoheptamethyleneimine-induced lung tumor development between hamsters and rats at the cellular level?

A8: Ultrastructural analysis of N-nitrosoheptamethyleneimine-induced lung tumors revealed differences between hamsters and rats. [] Hamster tumors exhibited characteristics of both Clara cells and APUD-type cells, while rat tumors primarily consisted of squamous cells with keratinization and lacked these specific cell types. This suggests distinct cell lineages may be involved in N-nitrosoheptamethyleneimine-induced lung carcinogenesis depending on the species.

Q9: Are there in vitro models for studying the genotoxicity of N-nitrosoheptamethyleneimine?

A9: Yes, isolated rabbit lung cells have been used to investigate the formation of genotoxic products from N-nitrosoheptamethyleneimine. [] This model allows for the assessment of the compound's metabolic activation and potential to induce DNA damage in a controlled laboratory setting.

Q10: Does respiratory infection influence N-nitrosoheptamethyleneimine's ability to induce lung cancer?

A10: Research indicates that respiratory infection can enhance the development of lung cancer induced by N-nitrosoheptamethyleneimine in rats. [] This suggests that pre-existing inflammatory conditions in the lungs may increase susceptibility to the carcinogenic effects of N-nitrosoheptamethyleneimine.

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